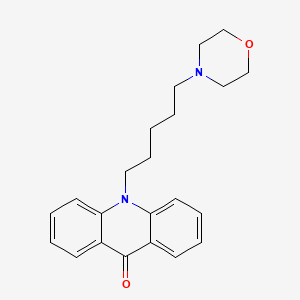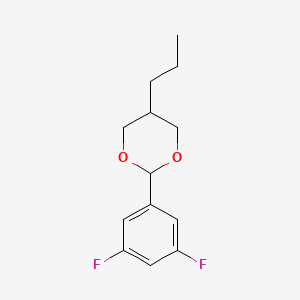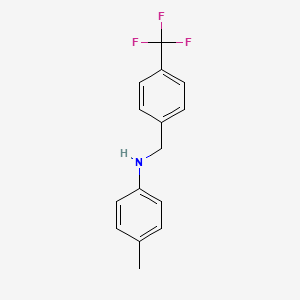
N-(4-Methylphenyl)-4-(trifluoromethyl)benzenemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylphenyl)-4-(trifluoromethyl)benzenemethanamine is an organic compound characterized by the presence of a trifluoromethyl group and a methylphenyl group attached to a benzenemethanamine backbone. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfone (CF3SO2Na) under specific conditions . The reaction often requires the presence of a radical initiator and a suitable solvent, such as acetonitrile, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methylphenyl)-4-(trifluoromethyl)benzenemethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-(4-Methylphenyl)-4-(trifluoromethyl)benzenemethanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N-(4-Methylphenyl)-4-(trifluoromethyl)benzenemethanamine exerts its effects involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its binding affinity to specific targets and altering its reactivity . The pathways involved may include interactions with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Methylphenyl)-4-(difluoromethyl)benzenemethanamine
- N-(4-Methylphenyl)-4-(chloromethyl)benzenemethanamine
- N-(4-Methylphenyl)-4-(bromomethyl)benzenemethanamine
Uniqueness
Compared to similar compounds, N-(4-Methylphenyl)-4-(trifluoromethyl)benzenemethanamine is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it particularly valuable in pharmaceutical and agrochemical applications .
Propriétés
Formule moléculaire |
C15H14F3N |
|---|---|
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
4-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]aniline |
InChI |
InChI=1S/C15H14F3N/c1-11-2-8-14(9-3-11)19-10-12-4-6-13(7-5-12)15(16,17)18/h2-9,19H,10H2,1H3 |
Clé InChI |
NISOULJFVXTQBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14135230.png)
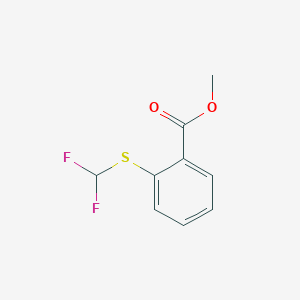
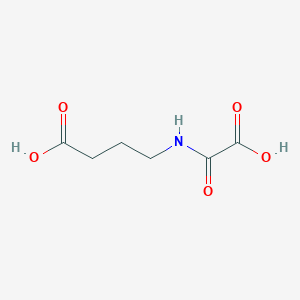
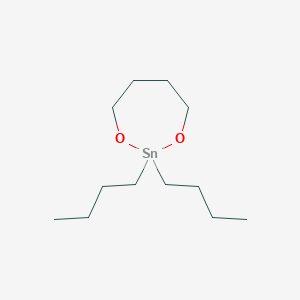
![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)

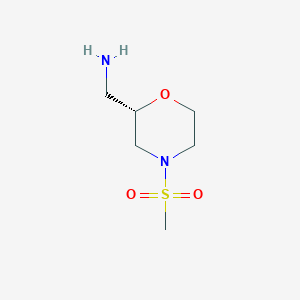
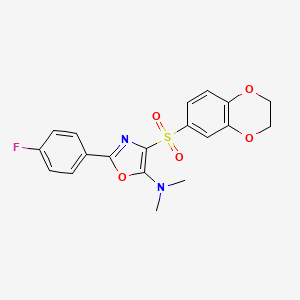
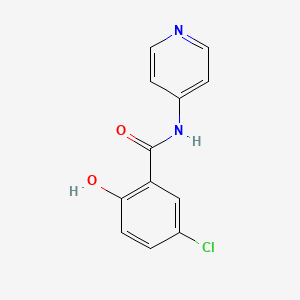
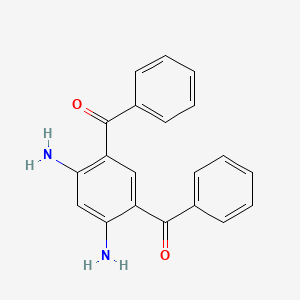
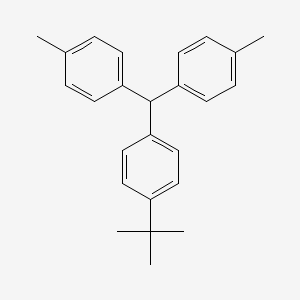
![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14135306.png)
